molecular formula C23H24BrFN2O2 B12135043 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B12135043
M. Wt: 459.4 g/mol
InChI Key: OIMFMRRATPQUES-UHFFFAOYSA-N
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Description

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a bromonaphthalene moiety linked to a fluorophenyl piperazine through a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 6-bromonaphthalene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The bromonaphthalene intermediate is then reacted with an appropriate alcohol (e.g., propanol) in the presence of a base (e.g., sodium hydride) to form the ether linkage.

    Piperazine Coupling: The final step involves the coupling of the ether intermediate with 4-(4-fluorophenyl)piperazine. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromonaphthalene moiety can be reduced to a naphthalene derivative using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine moiety.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is not well-documented. based on its structure, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine moiety suggests potential activity as a central nervous system agent, possibly modulating the activity of serotonin or dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Similar structure but lacks the piperazine and fluorophenyl groups.

    4-(4-Fluorophenyl)piperazine: Contains the piperazine and fluorophenyl groups but lacks the bromonaphthalene moiety.

    6-Bromonaphthalene: Contains the bromonaphthalene moiety but lacks the ether linkage and piperazine group.

Uniqueness

1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol is unique due to the combination of its bromonaphthalene, fluorophenyl, and piperazine moieties. This unique structure imparts specific chemical and biological properties that are not found in the individual components or simpler analogs.

Properties

Molecular Formula

C23H24BrFN2O2

Molecular Weight

459.4 g/mol

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C23H24BrFN2O2/c24-19-3-1-18-14-23(8-2-17(18)13-19)29-16-22(28)15-26-9-11-27(12-10-26)21-6-4-20(25)5-7-21/h1-8,13-14,22,28H,9-12,15-16H2

InChI Key

OIMFMRRATPQUES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O)C4=CC=C(C=C4)F

Origin of Product

United States

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